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Compound of Interest

Compound Name: Efinaconazole analogue-1

Cat. No.: B194801

CAS Number: 86386-77-8

Chemical Name: 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
methanesulfonate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the compound identified as
"Efinaconazole Analogue-1" by select suppliers, which is chemically defined as 1-((2-(2,4-
Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate. Its corresponding CAS
number is 86386-77-8. This compound is also recognized as a known impurity of the antifungal
drug Fluconazole, specifically Fluconazole Impurity G (methanesulfonate salt).

This document details the physicochemical properties, synthesis, and analytical methodologies
related to this compound, serving as a valuable resource for researchers in medicinal
chemistry, process development, and quality control.

Physicochemical Properties

A summary of the key physicochemical properties for 1-((2-(2,4-Difluorophenyl)oxiran-2-
yl)methyl)-1H-1,2,4-triazole methanesulfonate is presented in the table below.
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Property Value Reference
Molecular Formula C12H13F2N304S [1]
Molecular Weight 333.31 g/mol [1]
Appearance White to off-white solid [2]
Melting Point 192-194 °C [2]
InChiKey NJBRNNOGZPVNNR- o

UHFFFAOYSA-N

CS(=0)(=0)0.C1C(01)
SMILES (CN2C=NC=N2)C3=C(C=C(C  [1]
=C3)F)F

Synthesis

The synthesis of the free base, 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole,
a crucial intermediate for the methanesulfonate salt, has been described. The process is a two-
step synthesis starting from 2,4-difluoro-a-chloroacetophenone.

Synthesis of the Oxirane Intermediate

The synthetic pathway for the oxirane intermediate, which is the free base of the target
compound, is outlined below.

Diagram 1: Synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
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Synthesis Pathway

1H-1,2,4-triazole

Step 1

GA-difIuoro-a-chloroacetophenona

K2CO3, Toluene (reflux)

Step 2

Intermediate Compound 2

Errimethylsulfoxonium iodide (TMSID

ag. NaOH, Toluene

Y Y
E—((Z—(Z,4—Difluorophenyl)oxiran—2—yl)methyl)—1H—1,2,4—tria203

(Oxirane 3)

Click to download full resolution via product page

Caption: Two-step synthesis of the oxirane intermediate.

Experimental Protocol for the Synthesis of the Oxirane
Intermediate

The following is a general experimental protocol based on available literature[1]:
Step 1: Synthesis of Intermediate Compound 2

¢ To a solution of 2,4-difluoro-a-chloroacetophenone in toluene, add 1H-1,2,4-triazole and
potassium carbonate (K2CO3).

e Heat the mixture to reflux.
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e Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
e Upon completion, cool the reaction mixture and filter to remove inorganic salts.

o Concentrate the filtrate under reduced pressure to obtain the crude intermediate compound
2.

Step 2: Synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole (Oxirane 3)

Treat the intermediate compound 2 with trimethylsulfoxonium iodide (TMSI) in a biphasic
system of aqueous sodium hydroxide (NaOH) and toluene.

 Stir the mixture vigorously at room temperature.

e Monitor the reaction until completion.

e Separate the organic layer and wash with water.

e Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
o Concentrate the organic layer under reduced pressure to yield the crude oxirane 3.

» The product, which may be an oil, can be crystallized from a solvent system such as
dichloromethane/methanol[1].

Step 3: Formation of the Methanesulfonate Salt The methanesulfonate salt can be prepared by
reacting the free base (oxirane 3) with methanesulfonic acid in a suitable solvent.

Analytical Data

This compound is often identified as an impurity in Fluconazole bulk drug substance and can
be analyzed using High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the detection and quantification of this impurity in
pharmaceutical samples.
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Parameter Value Reference

3.0 - 5.0 pg/mL (for related

Limit of Detection (LOD) _ N
fluconazole impurities)

10.0 - 22.0 pg/mL (for related

Limit of Quantification (LOQ) ) -
fluconazole impurities)

Typical HPLC Method Parameters for Fluconazole and its Impurities:
e Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 pum particle size).

» Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate)
and an organic solvent (e.g., acetonitrile or methanol).

e Flow Rate: Typically 1.0 mL/min.
o Detection: UV detection at a wavelength of approximately 261 nm.

o Column Temperature: Maintained at a constant temperature, for example, 30 °C.

Spectroscopic Data

Structural elucidation of this compound and related impurities is typically achieved through a
combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry
(MS)[3][4].

Expected Spectroscopic Data:

e 1H NMR: Will show characteristic signals for the protons of the difluorophenyl group, the
triazole ring, the methylene group adjacent to the triazole, and the oxirane ring. The
methanesulfonate group will exhibit a singlet for the methyl protons.

o 13C NMR: Will display signals corresponding to all the carbon atoms in the molecule,
including those in the aromatic ring, the triazole ring, the oxirane ring, and the
methanesulfonate group.
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e Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak
corresponding to the free base and potentially fragment ions resulting from the loss of the
methanesulfonic acid or other parts of the molecule.

Logical Relationships in Analysis

The analysis of this compound as a pharmaceutical impurity involves a logical workflow to
ensure the quality and safety of the active pharmaceutical ingredient (API).

Diagram 2: Impurity Analysis Workflow
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Workflow for Impurity Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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